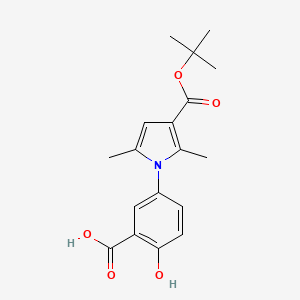
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester
説明
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
It features a pyrrole ring substituted with carboxylic acid and hydroxy groups, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including esterification and cyclization processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related pyrrole derivatives against various pathogens. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Acinetobacter baumannii | Moderate activity |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Limited activity |
| Clostridioides difficile | Moderate activity |
| Candida auris | Effective |
The structure-activity relationship (SAR) studies suggest that the presence of both carboxylic and hydroxy groups enhances antimicrobial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. A549 human lung cancer cells were used to assess cytotoxicity, revealing that certain derivatives exhibited significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Screening : A study involving a library of pyrrole derivatives demonstrated that compounds similar to this compound showed varied efficacy against multidrug-resistant strains. The broth microdilution method was employed, revealing structure-dependent activity .
- Cytotoxicity Assays : In another study focusing on cancer cell lines, the compound was tested against several types of cancer cells, showing promising results in inhibiting cell growth. The findings support further investigation into its mechanisms of action and potential clinical applications .
Research Findings
Research has demonstrated that modifications to the pyrrole structure can significantly impact biological activity. For instance, introducing different substituents on the aromatic ring can enhance or diminish antimicrobial properties. The following table summarizes key findings from recent studies:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Addition | Increased antimicrobial activity |
| Methyl Group Substitution | Enhanced anticancer properties |
| Carboxylic Acid Presence | Essential for bioactivity |
特性
IUPAC Name |
5-[2,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-1-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-8-13(17(23)24-18(3,4)5)11(2)19(10)12-6-7-15(20)14(9-12)16(21)22/h6-9,20H,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDXUJZOCZHBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















